(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-chlorobenzoate
Overview
Description
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-chlorobenzoate is a synthetic organic compound that features a pyridine ring substituted with a nitro group, a methyl group, and an oxo group, along with a benzoate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-chlorobenzoate typically involves a multi-step process. One common method includes the nitration of 6-methyl-2-oxo-1H-pyridine-4-carboxylic acid, followed by esterification with 3-chlorobenzoic acid. The nitration step is usually carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the 3-position of the pyridine ring. The esterification reaction is typically performed using a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The chlorine atom in the benzoate moiety can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Major Products Formed
Reduction of the nitro group: (6-methyl-3-amino-2-oxo-1H-pyridin-4-yl) 3-chlorobenzoate.
Reduction of the oxo group: (6-methyl-3-nitro-2-hydroxy-1H-pyridin-4-yl) 3-chlorobenzoate.
Substitution of the chlorine atom: (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-aminobenzoate or (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-thiolbenzoate.
Scientific Research Applications
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-chlorobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis:
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies investigating its biological activity, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-chlorobenzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The molecular targets and pathways involved are often determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) benzoate: Lacks the chlorine atom in the benzoate moiety.
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-chlorobenzoate: Has the chlorine atom at the 4-position of the benzoate moiety.
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-bromobenzoate: Contains a bromine atom instead of chlorine in the benzoate moiety.
Uniqueness
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-chlorobenzoate is unique due to the specific positioning of the chlorine atom in the benzoate moiety, which can influence its reactivity and interaction with biological targets. The combination of the nitro group, oxo group, and chlorine atom provides a distinct chemical profile that can be exploited for various applications in research and industry.
Properties
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-chlorobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O5/c1-7-5-10(11(16(19)20)12(17)15-7)21-13(18)8-3-2-4-9(14)6-8/h2-6H,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWHZMAIGJUURA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901328183 | |
Record name | (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901328183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49677298 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
868679-74-7 | |
Record name | (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901328183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.